4-Azide-TFP-Amide-PEG4-acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C18H22F4N4O7 |

|---|---|

分子量 |

482.4 g/mol |

IUPAC名 |

3-[2-[2-[2-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C18H22F4N4O7/c19-13-12(14(20)16(22)17(15(13)21)25-26-23)18(29)24-2-4-31-6-8-33-10-9-32-7-5-30-3-1-11(27)28/h1-10H2,(H,24,29)(H,27,28) |

InChIキー |

ODEVEJOIYIKPDF-UHFFFAOYSA-N |

正規SMILES |

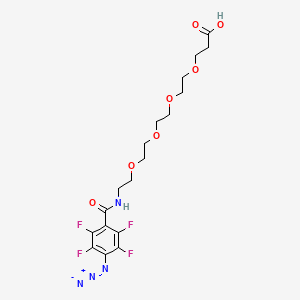

C(COCCOCCOCCOCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of 4-Azide-TFP-Amide-PEG4-acid

Abstract

4-Azide-TFP-Amide-PEG4-acid is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications in research, diagnostics, and drug development. This molecule incorporates two distinct reactive moieties at the termini of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer: a photo-activatable aryl azide (B81097) and a versatile carboxylic acid. This guide provides a detailed examination of its core mechanism of action, presents structured data on its chemical properties, and offers detailed experimental protocols for its application. Visual diagrams of its structure, reaction pathways, and experimental workflows are provided to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Structure and Functional Components

This compound is a precisely engineered molecule with four key functional components. The central feature is a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity, increases aqueous solubility, and provides a flexible connection that minimizes steric hindrance during conjugation reactions[1][2][3]. At one terminus lies a photo-reactive aryl azide group, while the other terminus features a carboxylic acid group that can be activated for reaction with primary amines[1][2][4]. The "TFP-Amide" portion of its name refers to the stable internal linkage involving a tetrafluorophenyl group.

Data Presentation: Properties of Functional Groups

The table below summarizes the key characteristics and reactivity of the functional moieties within the crosslinker.

| Functional Group | Key Properties | Reactivity | Primary Application |

| Aryl Azide | Photo-activatable with UV light (250-350 nm)[1][2]. Can also participate in "click chemistry". | Forms a highly reactive nitrene intermediate upon UV exposure, which non-selectively inserts into active C-H, N-H, or O-H bonds. Reacts with alkynes or cyclooctynes in click chemistry reactions[5][6]. | Photo-affinity labeling, covalent crosslinking to target molecules. |

| PEG4 Spacer | Hydrophilic, flexible chain of 4 ethylene (B1197577) glycol units. | Chemically stable and largely inert. | Increases reagent solubility in aqueous buffers and provides spatial separation between conjugated molecules[1][2]. |

| Carboxylic Acid | Requires activation (e.g., with EDC, DCC) to become reactive. | Activated ester reacts with primary amines (-NH₂) to form a stable amide bond[1][4]. | Conjugation to proteins (e.g., lysine (B10760008) residues), peptides, or amine-modified surfaces. |

| TFP Ester * | For comparison. Highly reactive towards primary amines. More resistant to hydrolysis than NHS esters[7][8][9]. | Reacts with primary amines to form stable amide bonds. | Amine-reactive labeling. TFP esters are an alternative to activating a carboxylic acid. |

*Note: The TFP group in this compound is part of a stable internal amide linkage, not a reactive terminal ester. The properties of a terminal TFP ester are included for comparative context.

Mechanism of Action: A Dual-Functionality Approach

The core mechanism of this reagent is its ability to link two different molecules through two distinct chemical reactions. This allows for a controlled, stepwise conjugation process.

Amide Coupling via the Carboxylic Acid Terminus

The carboxylic acid group provides a handle for conjugation to molecules bearing primary amines, such as the lysine residues on a protein. This reaction is not spontaneous and requires an activation step, typically using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activator converts the carboxyl group into a highly reactive intermediate (e.g., an O-acylisourea ester), which is then susceptible to nucleophilic attack by a primary amine, resulting in a stable amide bond.

Covalent Bonding via the Aryl Azide Terminus

The aryl azide group is a photo-reactive moiety. In its ground state, it is relatively inert. However, upon exposure to UV light (typically between 250-350 nm), it releases nitrogen gas (N₂) and forms a highly reactive nitrene intermediate[1][2]. This nitrene can then covalently bind to a second target molecule through insertion into various chemical bonds, including C-H and N-H bonds, forming a stable covalent linkage. The fluorine atoms on the adjacent TFP ring help to stabilize the radical intermediate, enhancing the reaction[1][2].

Alternative Azide Reactivity: Click Chemistry

Beyond photo-activation, the azide group is a key component in "click chemistry," offering highly efficient and specific ligation pathways. These methods are bio-orthogonal, meaning they proceed with high efficiency in complex biological media without interfering with native biochemical processes[10].

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide group reacts rapidly and specifically with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage[5][11][12].

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free alternative where the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN)[13][14]. The ring strain of the cyclooctyne drives the reaction forward without the need for a potentially cytotoxic copper catalyst.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2566404-74-6 | BroadPharm [broadpharm.com]

- 3. This compound | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. | Semantic Scholar [semanticscholar.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 4-Azide-TFP-Amide-PEG4-acid: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Azide-TFP-Amide-PEG4-acid is a versatile, heterobifunctional crosslinking reagent designed for covalent modification and conjugation of biomolecules. Its unique architecture, featuring a photo-activatable aryl azide (B81097), an amine-reactive TFP (2,3,5,6-tetrafluorophenyl) ester-forming carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, offers a powerful tool for researchers in proteomics, drug delivery, and antibody-drug conjugate (ADC) development. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visual workflows to illustrate its utility in modern bioconjugation strategies.

Core Compound Specifications

The utility of this compound is rooted in its distinct chemical and physical properties. A summary of its key specifications is provided below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₂F₄N₄O₇ | [1] |

| Molecular Weight | 482.4 g/mol | [1] |

| CAS Number | 2566404-74-6 | [1][2] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥95% | [1] |

| Storage Conditions | -20°C, desiccated, protected from light | [1] |

Chemical Structure and Functional Moieties

This compound is comprised of three key functional components that dictate its reactivity and applications.

-

Aryl Azide: This moiety is photo-reactive and, upon exposure to UV light (typically 250-350 nm), forms a highly reactive nitrene intermediate.[1][3][4] This intermediate can then form covalent bonds with a wide range of chemical groups, including C-H and N-H bonds, enabling the non-specific "capture" of interacting molecules in close proximity.[3] The tetrafluoro-substitution on the phenyl ring helps to stabilize the nitrene intermediate.[1][4]

-

Carboxylic Acid: This functional group can be activated to form a highly reactive TFP (2,3,5,6-tetrafluorophenyl) ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][4]

-

PEG4 Spacer: The short polyethylene glycol (PEG4) chain serves two primary purposes: it increases the aqueous solubility of the molecule and its conjugates, and it provides a flexible spacer arm that reduces steric hindrance during conjugation reactions.[1][4]

Key Applications and Experimental Workflows

The dual reactivity of this compound makes it a valuable tool for a variety of bioconjugation applications. Below are two primary examples of its utility.

Application in Photo-Affinity Labeling for Proteomics

In this application, a small molecule of interest (e.g., a drug candidate) is first conjugated to this compound via the carboxylic acid moiety. The resulting conjugate is then used as a "bait" to identify its protein targets within a complex biological sample, such as a cell lysate.

Application in Antibody-Drug Conjugate (ADC) Development

In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody (mAb). The antibody is first modified with the crosslinker, and then the cytotoxic drug (containing a compatible reactive group for the azide) is attached.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound. It is crucial to optimize these protocols for your specific application.

Protocol 1: EDC/NHS-Mediated Amine Coupling

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein or small molecule).

Materials:

-

This compound

-

Amine-containing molecule

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 1X PBS, pH 7.2-8.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

-

Desalting column

Procedure:

-

Reagent Preparation: Equilibrate EDC, Sulfo-NHS, and this compound to room temperature before opening. Prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF.

-

Activation of Carboxylic Acid:

-

Dissolve this compound in Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Amine:

-

Immediately add the activated crosslinker solution to your amine-containing molecule, which should be in the Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

-

Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis.

Protocol 2: Photo-Affinity Labeling

This protocol describes the photo-crosslinking of an azide-modified "bait" molecule to its interacting partners.

Materials:

-

Azide-modified bait molecule (from Protocol 1)

-

Biological sample (e.g., cell lysate) in an amine-free buffer (e.g., PBS or HEPES)

-

UV lamp (e.g., 365 nm)

Procedure:

-

Incubation: Add the azide-modified bait molecule to the biological sample to the desired final concentration. Incubate for 15-30 minutes at room temperature in the dark to allow for binding to target molecules.

-

UV Irradiation:

-

Place the sample on ice in an open microcentrifuge tube.

-

Irradiate with a UV lamp at a close distance for 5-30 minutes. The optimal irradiation time should be determined empirically.

-

-

Downstream Analysis: The crosslinked products can now be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics to identify the captured proteins.

Important Considerations:

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) during the photoactivation step, as they will quench the reaction.

-

Reducing Agents: Avoid thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) before and during photoactivation, as they can reduce the azide group.

Conclusion

This compound is a potent and versatile tool for researchers engaged in the chemical modification and conjugation of biomolecules. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for a wide range of applications, from identifying protein-protein interactions to constructing targeted therapeutics. The protocols and workflows provided in this guide serve as a starting point for the successful implementation of this crosslinker in your research endeavors. As with any chemical reagent, optimization of reaction conditions is key to achieving the desired outcome.

References

An In-depth Technical Guide to 4-Azide-TFP-Amide-PEG4-acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azide-TFP-Amide-PEG4-acid, a versatile heterobifunctional crosslinker. We will delve into its chemical properties, with a focus on its molecular weight, and provide detailed experimental protocols for its application in bioconjugation. Furthermore, this guide will illustrate its utility in creating targeted drug delivery systems and other advanced scientific applications.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its distinct reactive moieties. It features a photo-activatable tetrafluorophenyl (TFP) azide (B81097) group and a terminal carboxylic acid. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance during conjugation reactions.[1]

The TFP azide can be activated by UV light to form a highly reactive nitrene, which can then form a covalent bond with a wide range of chemical groups, making it a powerful tool for non-specific bioconjugation.[1] The carboxylic acid, on the other hand, can be readily coupled to primary amines using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Weight | 482.38 g/mol |

| Chemical Formula | C₁₈H₂₂F₄N₄O₇ |

Experimental Protocols

This section provides detailed methodologies for the two primary conjugation reactions involving this compound: the activation of its carboxylic acid for amine coupling and the photo-activation of the TFP-azide for subsequent conjugation.

Protocol 1: EDC/NHS-mediated Amine Coupling of the Carboxylic Acid Moiety

This protocol describes the conjugation of this compound to a molecule containing a primary amine, such as a protein, peptide, or small molecule drug.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in an appropriate organic solvent like DMSO or DMF to create a stock solution.

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

-

Add a 2 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

-

-

Conjugation to Amine-containing Molecule:

-

Immediately add the activated linker solution to the solution of the amine-containing molecule.

-

Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

Protocol 2: Photo-activated Conjugation of the TFP-Azide Moiety

This protocol outlines the general procedure for the light-induced conjugation of the azide-functionalized molecule (prepared in Protocol 1) to a target molecule or surface.

Materials:

-

Azide-functionalized molecule from Protocol 1

-

Target molecule or surface for conjugation

-

Reaction Buffer: A buffer compatible with the target molecule that does not contain primary amines (e.g., PBS). Avoid Tris or glycine buffers.

-

UV lamp (typically 254-365 nm)

Procedure:

-

Preparation of Reaction Mixture:

-

Dissolve or suspend the azide-functionalized molecule and the target molecule in the Reaction Buffer. The optimal molar ratio will need to be determined empirically.

-

-

Photo-activation:

-

Place the reaction mixture under a UV lamp. The optimal wavelength, intensity, and exposure time will depend on the specific TFP-azide derivative and the target molecule and should be determined experimentally. A common starting point is irradiation at 365 nm for 15-60 minutes on ice to minimize heat-related damage to biological samples.

-

-

Purification:

-

After irradiation, the resulting conjugate may need to be purified to remove any unreacted starting materials. The purification method will depend on the nature of the conjugate and may include techniques such as size-exclusion chromatography, affinity chromatography, or dialysis.

-

Visualizing Experimental Workflows and Applications

The following diagrams, created using the DOT language, illustrate the experimental workflow for using this compound and a potential application in targeted drug delivery.

Caption: Two-step conjugation workflow using this compound.

References

Technical Guide: Solubility and Handling of 4-Azide-TFP-Amide-PEG4-acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Azide-TFP-Amide-PEG4-acid in dimethyl sulfoxide (B87167) (DMSO). It includes a summary of solubility data for structurally related compounds, a detailed experimental protocol for dissolution, and a representative experimental workflow illustrating its application in bioconjugation.

Executive Summary

Solubility Data

Quantitative solubility data for this compound in DMSO is not specified in publicly accessible documents. However, the solubility of structurally analogous azide- and TFP-functionalized PEG linkers provides a strong indication of its behavior. The following table summarizes available data for similar compounds.

| Compound Name | Molecular Weight ( g/mol ) | Solvent | Reported Solubility |

| Azido-PEG4-TFP ester | 439.36 | DMSO | Soluble (qualitative)[4] |

| Azido-PEG4-amine | 262.3 | DMSO | Soluble (qualitative)[3] |

| Biotin-PEG4-Amide-C6-Azide | 615.79 | DMSO | 100 mg/mL[2] |

| Azido-dPEG®4-TFP ester | 439.36 | DMSO | Soluble (qualitative) |

Data is compiled from various supplier datasheets and should be used as a guideline. Empirical determination of solubility for the specific lot of this compound is recommended.

Experimental Protocol: Dissolution in DMSO

This protocol outlines a standard procedure for dissolving this compound in DMSO to prepare a stock solution.

3.1 Materials and Equipment

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator (optional)

3.2 Procedure

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the TFP ester.

-

Weighing: In a fume hood, carefully weigh the desired amount of the compound and transfer it to a sterile amber vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. It is recommended to start with a concentration of 10-25 mg/mL.

-

Dissolution:

-

Cap the vial securely.

-

Vortex the solution for 1-2 minutes.

-

Visually inspect for any undissolved particles.

-

If particles remain, sonicate the vial in a water bath for 5-10 minutes.

-

-

Storage: Once fully dissolved, the stock solution should be stored at -20°C or -80°C. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

3.3 Safety Precautions

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This compound is a versatile linker for creating ADCs. The TFP ester can react with lysine (B10760008) residues on an antibody, introducing an azide (B81097) group that can then be used in a "click chemistry" reaction to attach a payload. The following diagram illustrates this workflow.

Caption: Workflow for ADC synthesis using the bifunctional linker.

This workflow demonstrates a two-step conjugation process. The first step involves the reaction of the TFP ester with primary amines (e.g., lysine side chains) on the antibody to form a stable amide bond, thereby functionalizing the antibody with an azide group. The second step utilizes the highly specific and efficient click chemistry reaction between the introduced azide and an alkyne-modified payload to form the final ADC. The dissolution of the linker in DMSO is a critical initial step for this process.

References

Navigating the Stability and Storage of 4-Azide-TFP-Amide-PEG4-acid: An In-depth Technical Guide

For Immediate Release

In the dynamic landscape of bioconjugation and drug development, the stability and proper storage of linker molecules are paramount to ensuring the efficacy, reproducibility, and safety of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Azide-TFP-Amide-PEG4-acid, a heterobifunctional linker integral to the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. This document is intended for researchers, scientists, and drug development professionals who utilize this critical reagent in their workflows.

Introduction to this compound

This compound is a versatile crosslinker featuring three key functional components: an azide (B81097) group for bioorthogonal "click" chemistry reactions, a tetrafluorophenyl (TFP) ester for efficient and stable amine coupling, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. This unique combination of functionalities allows for the precise and stable conjugation of biomolecules, such as antibodies or proteins, to small molecule drugs or other payloads. Understanding the inherent stability of each of these components is crucial for optimizing conjugation protocols and ensuring the integrity of the final conjugate.

Core Stability Profile

The overall stability of this compound is dictated by the individual stabilities of its three main components: the TFP ester, the aryl azide, and the PEG4 linker.

Tetrafluorophenyl (TFP) Ester Stability

The TFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines. A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced resistance to spontaneous hydrolysis, particularly in aqueous solutions and at basic pH levels.[1][2] This increased stability leads to more efficient and reproducible conjugation reactions.[1]

Table 1: Comparative Hydrolysis Half-Lives of TFP and NHS Esters on a Self-Assembled Monolayer [1]

| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |

| 7.0 | 1540 | 815 |

| 8.0 | 462 | 154 |

| 10.0 | 390 | 39 |

Data derived from a study on dithiobis(2,3,5,6 tetrafluorophenyl undecanoate) and its NHS analog on a self-assembled monolayer. While not a direct measure of the title compound in solution, it provides a strong indication of the superior hydrolytic stability of the TFP ester.

Aryl Azide Stability

The 4-azido-2,3,5,6-tetrafluorobenzamide (B15238) moiety contains an aryl azide group, which is susceptible to degradation under certain conditions, primarily through thermal and photochemical pathways.

Thermal Stability: Organic azides can be energetic molecules, and their stability is a critical consideration for safe handling.[3] Aryl azides are generally less thermally stable than alkyl azides.[3] The thermal decomposition of aryl azides typically proceeds through the formation of a highly reactive nitrene intermediate. While specific differential scanning calorimetry (DSC) data for this compound is not available, studies on similar ortho-substituted phenyl azides show decomposition onset temperatures ranging from 80 to 200°C.[3] It is crucial to avoid exposing the compound to high temperatures.

Photostability: Aryl azides are known to be light-sensitive and can be photochemically activated by UV light, typically in the range of 250-350 nm, to form the reactive nitrene.[4][5] This property is often exploited for photoaffinity labeling. The efficiency of this photodissociation is described by the quantum yield (Φ), which can vary significantly depending on the specific molecular structure and the wavelength of irradiation. For many aryl azides, quantum yields of photodissociation upon UV irradiation are in the range of 0.1 to 0.7.[5] It is therefore imperative to protect this compound from light to prevent unintended degradation and activation.

Chemical Stability: Organic azides are generally stable in the presence of bases.[3] However, they can react with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.[3] Contact with strong reducing agents should also be avoided as they can reduce the azide group to an amine.

PEG4 Linker Stability

Polyethylene glycol (PEG) linkers are widely recognized for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[6][7] The short, discrete PEG4 linker in this compound is generally considered to be highly stable under typical bioconjugation and physiological conditions. The ether linkages of the PEG backbone are resistant to hydrolysis and enzymatic degradation. However, under harsh conditions, such as exposure to strong oxidizing agents or very high temperatures over extended periods, degradation of the PEG chain can occur.[8]

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are strongly recommended based on supplier technical data sheets and the known stability of its functional groups:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes the rate of potential degradation pathways for all functional groups, particularly the thermally sensitive aryl azide and the hydrolytically susceptible TFP ester. |

| Light | Store in the dark (e.g., in an amber vial) | Prevents the photochemical decomposition of the light-sensitive aryl azide group. |

| Moisture | Store in a desiccated environment | Minimizes hydrolysis of the TFP ester. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | While not always mandatory for short-term storage, an inert atmosphere can provide additional protection against potential oxidative degradation of the PEG linker over the long term and minimizes exposure to moisture. |

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies or as part of a formal drug development program, the following experimental protocols provide a framework for assessing the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways under stressed conditions.

Protocol 1: Hydrolytic Stability Assessment

-

Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer. A typical starting concentration is 1 mg/mL.[9]

-

Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Immediately analyze the aliquots by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Charged Aerosol Detection (CAD).[10] Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

Protocol 2: Thermal Stability Assessment (in solid state)

-

Sample Preparation: Place a known amount of solid this compound in sealed vials.

-

Incubation: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven.

-

Time Points: Remove vials at specified time intervals.

-

Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by HPLC to quantify the remaining parent compound.

Protocol 3: Photostability Assessment

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water) and in the solid state.

-

Light Exposure: Expose the samples to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Analytical Method for Stability Testing

A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., ~260 nm) and/or Charged Aerosol Detection (CAD) for universal detection of non-volatile analytes.[10]

-

Quantification: The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area.

Visualizing Stability and Handling

The following diagrams illustrate the key aspects of this compound stability and recommended handling procedures.

Conclusion

The stability of this compound is a critical factor in the successful development of precisely engineered bioconjugates. By understanding the individual stability profiles of the TFP ester, aryl azide, and PEG4 linker, researchers can implement appropriate storage and handling procedures to maintain the integrity and reactivity of this important crosslinker. Adherence to the recommended storage conditions of -20°C in a dark, dry environment is essential. For applications requiring stringent quality control, conducting forced degradation studies and employing robust analytical methods will ensure the reliability and reproducibility of experimental outcomes.

References

- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. text for virtual conference [photobiology.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Synthesis Pathway for 4-Azide-TFP-Amide-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step synthesis pathway for 4-Azide-TFP-Amide-PEG4-acid, a heterobifunctional crosslinker. This reagent is valuable in bioconjugation and drug delivery due to its photo-reactive azide (B81097) group and its amine-reactive carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The tetrafluorophenyl (TFP) moiety enhances the stability and reactivity of the azide group.

Overview of the Synthesis Strategy

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors followed by their coupling and a final deprotection step. The overall strategy is as follows:

-

Synthesis of the Aryl Azide Moiety: Preparation of 4-Azido-2,3,5,6-tetrafluorobenzoic acid.

-

Amide Coupling: Activation of the synthesized benzoic acid and its subsequent reaction with an amino-PEG4-acid derivative where the carboxylic acid is protected.

-

Deprotection: Removal of the protecting group from the PEG linker to yield the final product.

The following sections provide detailed experimental protocols for each of these stages, along with a summary of the materials and their properties in a structured table.

Experimental Protocols

Stage 1: Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzoic acid

This stage involves a two-step process starting from commercially available methyl pentafluorobenzoate.

Step 1.1: Synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

-

Reaction: Methyl pentafluorobenzoate is reacted with sodium azide to substitute the fluorine atom at the para position with an azide group.

-

Procedure:

-

In a fume hood equipped with a blast shield, dissolve methyl pentafluorobenzoate (1.0 eq) and sodium azide (1.05 eq) in a 3:1 (v/v) mixture of acetone (B3395972) and water.

-

Reflux the mixture at 85°C for 8 hours. Caution: Sodium azide can be explosive when heated as a solid and is highly toxic.

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and remove the solvent under reduced pressure to yield methyl 4-azido-2,3,5,6-tetrafluorobenzoate as a white solid.[1]

-

Step 1.2: Hydrolysis to 4-Azido-2,3,5,6-tetrafluorobenzoic acid

-

Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

-

Procedure:

-

Treat the methyl 4-azido-2,3,5,6-tetrafluorobenzoate (1.0 eq) from the previous step with 20% aqueous sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water.

-

Stir the mixture at room temperature for 24 hours.

-

Acidify the solution to a pH of less than 1 with 2N hydrochloric acid (HCl) in an ice bath.

-

Extract the product with chloroform (B151607) (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 4-azido-2,3,5,6-tetrafluorobenzoic acid as a white solid.[1]

-

Stage 2: Amide Coupling with Protected PEG Linker

This stage involves the activation of the carboxylic acid and its reaction with an amino-PEG linker that has a protected carboxylic acid terminus. Amino-PEG4-t-butyl ester is a suitable commercially available linker for this purpose.[2]

Step 2.1: Activation of 4-Azido-2,3,5,6-tetrafluorobenzoic acid

-

Reaction: The carboxylic acid is converted to a more reactive species, such as a tetrafluorophenyl (TFP) ester, to facilitate amide bond formation.

-

Procedure:

-

Dissolve 4-Azido-2,3,5,6-tetrafluorobenzoic acid (1.0 eq) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 2,3,5,6-tetrafluorophenol (B1216870) (1.1 eq).

-

Stir the reaction at room temperature for 4-6 hours.

-

The resulting solution containing the activated TFP ester can be used directly in the next step.

-

Step 2.2: Amide Bond Formation

-

Reaction: The activated 4-azido-TFP derivative is reacted with the primary amine of the PEG linker.

-

Procedure:

-

To the solution from Step 2.1, add Amino-PEG4-t-butyl ester (1.0 eq).

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the crude product, 4-Azide-TFP-Amide-PEG4-t-butyl ester, can be purified by column chromatography on silica (B1680970) gel.

-

Stage 3: Deprotection to Yield Final Product

-

Reaction: The tert-butyl (t-butyl) protecting group is removed from the carboxylic acid terminus under acidic conditions to yield the final product.

-

Procedure:

-

Dissolve the purified 4-Azide-TFP-Amide-PEG4-t-butyl ester in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[3]

-

Stir the reaction at room temperature for 1-2 hours.[3]

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[3]

-

The final product, this compound, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[][5]

-

Data Presentation

Table 1: Key Reagents and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Methyl pentafluorobenzoate | C₈H₃F₅O₂ | 226.10 | Starting Material |

| Sodium Azide | NaN₃ | 65.01 | Azide Source |

| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | C₈H₃F₄N₃O₂ | 249.12 | Intermediate 1 |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | C₇HF₄N₃O₂ | 235.09 | Precursor 1 |

| Amino-PEG4-t-butyl ester | C₁₅H₃₁NO₆ | 321.41 | Precursor 2 |

| 4-Azide-TFP-Amide-PEG4-t-butyl ester | C₂₂H₂₉F₄N₄O₇ | 537.49 | Protected Intermediate |

| This compound | C₁₈H₂₁F₄N₄O₇ | 481.38 | Final Product |

Visualization of the Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis.

References

An In-depth Technical Guide to 4-Azide-TFP-Amide-PEG4-acid (CAS: 2566404-74-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, 4-Azide-TFP-Amide-PEG4-acid. This reagent is of significant interest in the fields of bioconjugation, chemical biology, and drug development, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.

Introduction

This compound is a versatile molecule featuring two distinct reactive functionalities at opposite ends of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The molecule incorporates a photo-activatable tetrafluorophenyl azide (B81097) (TFP-azide) group and a carboxyl group, enabling a two-step conjugation strategy. The TFP-azide allows for the formation of a covalent bond with a target molecule upon exposure to UV light, a process known as photoaffinity labeling. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2566404-74-6 | [1][2] |

| Molecular Formula | C₁₈H₂₂F₄N₄O₇ | [1] |

| Molecular Weight | 482.4 g/mol | [1] |

| Purity | ≥98% | [1][3] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, desiccated, protected from light | [1] |

Functional Moieties and Reactivity

This crosslinker possesses two key reactive groups that enable sequential or orthogonal conjugation strategies.

Tetrafluorophenyl Azide (TFP-Azide)

The TFP-azide group is a photo-activatable functional group. Upon irradiation with UV light, typically in the range of 250-350 nm, it forms a highly reactive nitrene intermediate.[1][4] This nitrene can then non-selectively insert into C-H, N-H, and O-H bonds in the vicinity, forming a stable covalent linkage with a target molecule.[5][6] The fluorine atoms on the phenyl ring help to stabilize the nitrene intermediate.[1] This photoaffinity labeling approach is particularly useful for capturing and identifying binding partners of a molecule of interest.

Carboxylic Acid

The terminal carboxylic acid can be activated to form a reactive ester, which then readily couples with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[1] A common method for activation involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below. These protocols are general guidelines and may require optimization for specific applications.

Amide Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a protein containing primary amines.

Materials:

-

This compound

-

Protein or other amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine the this compound solution with Activation Buffer.

-

Add a 2 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the this compound.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the activated linker solution to the protein solution in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0.

-

The molar ratio of the activated linker to the protein should be optimized for the desired degree of labeling. A 5 to 20-fold molar excess of the linker is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

-

Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Photoaffinity Labeling with the TFP-Azide Group

This protocol outlines the general procedure for photo-crosslinking the azide-functionalized molecule to its binding partner.

Materials:

-

Azide-conjugated molecule (prepared as in section 4.1)

-

Target biomolecule or biological system

-

Reaction Buffer: A buffer that does not contain primary amines (e.g., Tris) or potent nucleophiles. PBS or HEPES buffers are suitable choices.

-

UV lamp (e.g., a hand-held UV lamp or a crosslinker instrument) emitting at 250-350 nm.

-

Quartz or UV-transparent reaction vessel.

Procedure:

-

Sample Preparation:

-

Dissolve or suspend the azide-conjugated molecule and the target biomolecule in the Reaction Buffer.

-

It is crucial to avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT, β-mercaptoethanol) as they can react with the nitrene intermediate or reduce the azide group, respectively.[5]

-

-

UV Irradiation:

-

Place the sample in a quartz cuvette or other UV-transparent vessel on ice to minimize heat-induced damage.

-

Expose the sample to UV light (250-350 nm) for a duration that needs to be optimized for the specific system. Typical irradiation times can range from 5 to 30 minutes.

-

The distance from the UV source to the sample will also influence the required irradiation time.

-

-

Analysis:

-

Following irradiation, the covalently cross-linked product can be analyzed by various techniques such as SDS-PAGE, Western blotting, mass spectrometry, or other relevant analytical methods to confirm conjugation and identify the labeled species.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development, particularly for:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The carboxylic acid end can be conjugated to the antibody, and the azide end can be used in a subsequent click chemistry reaction with an alkyne-modified drug, or the azide itself can be part of the final payload structure.

-

PROTACs (Proteolysis Targeting Chimeras): This linker can be used to synthesize PROTACs by connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

-

Target Identification and Validation: Photoaffinity labeling can be employed to identify the cellular targets of a drug candidate. The drug is modified with the linker, incubated with cells or cell lysates, and then UV-irradiated to covalently capture its binding partners.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows for utilizing this compound.

Caption: Workflow for Amide Bond Formation.

Caption: Workflow for Photoaffinity Labeling.

Handling and Storage

This compound should be stored at -20°C, protected from light and moisture.[1] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment. For preparing stock solutions, anhydrous solvents such as DMF or DMSO should be used.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in life sciences research and drug development. Its dual reactivity, coupled with the benefits of the hydrophilic PEG spacer, provides researchers with a robust tool for creating complex bioconjugates for a variety of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. Careful consideration of the experimental conditions for both the amide coupling and photoaffinity labeling steps is crucial for successful conjugation.

References

- 1. This compound, 2566404-74-6 | BroadPharm [broadpharm.com]

- 2. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]

- 3. This compound | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

The Azide Group: A Lynchpin in Click Chemistry for Accelerated Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group, once primarily known for its role in energetic materials, has been repurposed by chemists into a powerful and versatile tool for molecular assembly. Its unique reactivity is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This guide provides a comprehensive overview of the azide group's reactivity in the two most prominent click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—offering a technical resource for professionals in drug discovery and the broader scientific community.

Core Principles of Azide Reactivity in Click Chemistry

The foundational reaction of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[2][3] While the thermal version of this reaction requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted variants has revolutionized its application.[3][4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition and control its regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[4][5] The reaction is robust, efficient, and can be performed in aqueous conditions, making it highly suitable for biological applications.[1][6] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like copper sulfate) with a reducing agent such as sodium ascorbate (B8700270).[5][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Recognizing the inherent cytotoxicity of copper for in vivo applications, SPAAC was developed as a catalyst-free alternative.[8][9] This reaction employs a strained cyclooctyne (B158145), where the ring strain provides the driving force to lower the activation energy of the cycloaddition with an azide.[8][] This bioorthogonal reaction proceeds rapidly at physiological temperatures and pH without the need for a metal catalyst, making it ideal for live-cell imaging and in vivo studies.[11][12]

Quantitative Analysis of Azide-Alkyne Cycloadditions

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor. The following tables summarize key quantitative data for these reactions.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[13] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[13] |

| Reaction Rate | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The rate is less affected by the steric bulk of the azide.[13] | Slower than CuAAC, with rates highly dependent on the specific cyclooctyne and azide structure. Significantly slower with sterically demanding cyclooctynes and tertiary azides.[13][14] |

| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. The use of ligands can help mitigate this toxicity.[13][15] | Excellent biocompatibility due to the absence of a catalyst, making it ideal for in vivo and live-cell applications.[13][16] |

| Functional Group Tolerance | Generally good, but some functional groups, particularly thiols, can interfere with the copper catalyst.[17] | Excellent, as the azide and strained alkyne are bioorthogonal and do not react with most biological functional groups.[8] |

Table 1: Comparative Overview of CuAAC and SPAAC.

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl Azide | Key Features |

| DIBO (Dibenzocyclooctynol) | ~0.1 | One of the first widely used cyclooctynes for SPAAC. |

| DBCO (Dibenzocyclooctyne) | ~0.3 | Commonly used, commercially available, and exhibits good reactivity.[12] |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.9 | Exhibits faster kinetics than DBCO and is less sterically hindered.[18] |

| DIFO (Difluorinated Cyclooctyne) | ~4.2 | The electron-withdrawing fluorine atoms increase the reactivity of the alkyne.[19] |

| ADIBO (Azadibenzocyclooctyne) | ~0.4 | An aza-derivative of DBCO with similar reactivity. |

Table 2: Comparison of Common Cyclooctynes for SPAAC.

Experimental Protocols

Detailed methodologies are crucial for the successful application of click chemistry. Below are representative protocols for introducing azide functionalities and performing CuAAC and SPAAC reactions.

Protocol 1: Azide Functionalization of a Protein using an NHS Ester

This protocol describes the introduction of azide groups into a protein via reaction with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of an azide-containing molecule (e.g., Azido-PEG4-NHS Ester).[20]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Azido-PEG4-NHS Ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in DMSO immediately before use.

-

Labeling Reaction: Add a 10-20 fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted labeling reagent by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling using techniques such as mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for a CuAAC reaction.[7][21]

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Solvent (e.g., DMSO or t-butanol)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide and alkyne in a suitable solvent.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide and alkyne in the desired reaction buffer.

-

Add the THPTA ligand to the reaction mixture.

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

Purification: Purify the triazole product using standard chromatographic methods.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol outlines a general method for labeling an azide-modified protein with a DBCO-functionalized molecule.[8][22]

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized molecule (e.g., DBCO-fluorophore)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is in a suitable buffer at a concentration of 1-10 mg/mL.[8]

-

DBCO Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).[8]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO reagent solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.[8]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[8]

-

Purification: Remove the unreacted DBCO reagent using a desalting column or dialysis.[8]

-

Characterization: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE and mass spectrometry.[8]

Visualizing Click Chemistry: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and a typical experimental workflow in click chemistry.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: A typical experimental workflow for bioconjugation using click chemistry.

Conclusion

The azide group's reactivity in click chemistry has provided an invaluable set of tools for researchers in drug discovery and development. The ability to reliably and efficiently form stable linkages under mild, often biological, conditions has accelerated the synthesis of novel therapeutics, diagnostic agents, and research tools.[1][15] The choice between the rapid and robust CuAAC and the bioorthogonal SPAAC allows for a tailored approach to a wide range of scientific challenges. As our understanding of these reactions deepens and new azide and alkyne building blocks are developed, the impact of click chemistry on the life sciences is set to grow even further.

References

- 1. csmres.co.uk [csmres.co.uk]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Click chemistry - Wikipedia [en.wikipedia.org]

- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 20. benchchem.com [benchchem.com]

- 21. jenabioscience.com [jenabioscience.com]

- 22. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols: Conjugation of Azide-PEG4-TFP Ester to Primary Amines

Document ID: ANP-202512-01 Version: 1.0 For Research Use Only.

Introduction

This document provides detailed protocols for the conjugation of amine-reactive, azide-functionalized PEG linkers to biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. The focus is on linkers utilizing a tetrafluorophenyl (TFP) ester as the amine-reactive group.

The specific linker class, Azide-PEG4-TFP Ester , is a heterobifunctional reagent that enables a two-stage bioconjugation strategy. The TFP ester group reacts efficiently with primary amines (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins to form a stable, covalent amide bond.[1][2] Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater stability in aqueous solutions, especially at basic pH, reducing the competing hydrolysis side-reaction and leading to higher conjugation efficiency.[3][4][5]

The terminal azide (B81097) group (-N₃) remains inert during the initial amine conjugation. It serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7] This allows for the precise attachment of a second molecule, such as a drug payload, a fluorescent probe, or a biotin (B1667282) tag, that has been functionalized with an alkyne or a cyclooctyne (B158145) (e.g., DBCO).[8] The hydrophilic PEG4 spacer enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance.[9]

These characteristics make Azide-PEG4-TFP Ester linkers highly valuable tools in drug development for creating antibody-drug conjugates (ADCs), in proteomics for protein labeling, and in diagnostics for developing imaging agents.[6][10]

Chemical Reaction Scheme

The conjugation process involves the acylation of a primary amine on a biomolecule (e.g., a protein) by the Azide-PEG4-TFP Ester, forming a stable amide bond and releasing tetrafluorophenol as a byproduct.

Caption: Covalent bond formation between a primary amine and an Azide-PEG4-TFP Ester.

Experimental Protocols

Required Materials and Equipment

-

Reagents:

-

Azide-PEG4-TFP Ester (or similar Azide-PEG-TFP Ester linker)

-

Biomolecule with primary amines (e.g., antibody at 1-10 mg/mL)

-

Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

-

Buffers and Solutions:

-

Equipment:

-

Microcentrifuge tubes

-

Pipettes and tips

-

Reaction tube rotator/mixer

-

UV-Vis Spectrophotometer

-

Purification System: Desalting columns (e.g., Zeba™ Spin), size-exclusion chromatography (SEC) system, or dialysis cassettes (MWCO appropriate for the biomolecule).[][13]

-

Analytical Equipment: HPLC system (RP-HPLC, HIC), Mass Spectrometer (MALDI-TOF or ESI-MS).[14][15]

-

Protocol for Conjugation to Primary Amines

This protocol provides a general guideline. Optimal conditions, particularly the molar excess of the linker, may need to be determined empirically for each specific biomolecule.

-

Preparation of Biomolecule:

-

Dissolve or exchange the biomolecule into the chosen amine-free Conjugation Buffer at a known concentration (typically 2-5 mg/mL). If the stock solution contains Tris or other amine-containing buffers, it must be removed via dialysis or buffer exchange prior to starting.[11]

-

-

Preparation of Azide-PEG4-TFP Ester Reagent:

-

The TFP ester reagent is sensitive to moisture.[8] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

-

Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount of Azide-PEG4-TFP Ester in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. Do not store the reconstituted reagent.[11]

-

-

Conjugation Reaction:

-

Calculate the volume of the TFP ester stock solution needed to achieve the desired molar excess relative to the biomolecule. A starting point of 10-fold to 20-fold molar excess is recommended.

-

Add the calculated volume of the TFP ester stock solution to the biomolecule solution while gently vortexing. Ensure the final concentration of DMSO/DMF in the reaction mixture is below 10% (v/v) to avoid denaturation of the protein.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight, with gentle mixing.[8]

-

Purification of the Conjugate

After incubation, it is essential to remove the unreacted TFP ester reagent and the tetrafluorophenol byproduct.

-

Desalting/Buffer Exchange:

-

For rapid purification, use a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for sample loading and elution. This method is effective at separating the high-molecular-weight conjugate from low-molecular-weight contaminants.[]

-

-

Size-Exclusion Chromatography (SEC):

-

SEC provides a higher-resolution separation and is one of the primary methods for purifying PEGylated proteins.[][13] It effectively separates the conjugate from unreacted protein, excess linker, and byproducts based on hydrodynamic radius.

-

-

Dialysis:

-

Alternatively, the reaction mixture can be dialyzed against a large volume of storage buffer using an appropriate molecular weight cutoff (MWCO) membrane. Perform at least three buffer changes over 24-48 hours at 4°C.

-

Storage

Store the purified azide-functionalized biomolecule under conditions optimal for the native biomolecule, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

Data Presentation and Characterization

Successful conjugation should be confirmed, and the Degree of Labeling (DOL)—the average number of linker molecules per biomolecule—should be determined.

Summary of Reaction Parameters

| Parameter | Recommended Range | Key Considerations |

| pH | 7.0 - 9.0 | Higher pH increases amine reactivity but also hydrolysis rate. TFP esters are more stable at basic pH than NHS esters.[2][5] |

| Buffer | PBS, HEPES, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, glycine) which compete for the reaction.[11] |

| Molar Excess (Linker:Biomolecule) | 5:1 to 20:1 | Start with 10:1. Higher ratios increase DOL but also risk of aggregation or loss of function. Requires optimization. |

| Reaction Time | 1-2 hours at Room Temp. | Can be extended overnight at 4°C to control the reaction rate.[8] |

| Solvent | DMSO or DMF | Final concentration should be <10% to maintain protein integrity. |

Summary of Characterization Techniques

| Technique | Purpose | Information Obtained |

| Mass Spectrometry (MS) | Confirm conjugation and determine DOL | Provides the mass of the conjugate. The mass shift from the native protein corresponds to the number of attached linkers.[14][17] |

| RP-HPLC / HIC | Assess purity and heterogeneity | Separates species with different DOLs, allowing for quantification of the conjugate distribution.[18] |

| SDS-PAGE | Qualitative assessment | A shift in the gel band to a higher molecular weight compared to the unconjugated protein indicates successful conjugation.[19] |

| UV-Vis Spectroscopy | Determine protein concentration | Measure absorbance at 280 nm. The DOL cannot be determined by UV-Vis unless the attached payload has a distinct chromophore. |

Visualized Workflows and Pathways

General Experimental Workflow

The entire process from preparation to characterization follows a logical sequence.

Caption: A step-by-step workflow for the conjugation of Azide-PEG4-TFP Ester.

Application Pathway: Two-Step ADC Synthesis

The azide-functionalized intermediate is a versatile platform for subsequent click chemistry reactions, as exemplified in the synthesis of an Antibody-Drug Conjugate (ADC).

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Azide PEG4 Amine - JenKem Technology USA [jenkemusa.com]

- 10. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 17. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Protein Labeling with 4-Azide-TFP-Amide-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to a wide range of applications in biological research and drug development, including proteomics, diagnostics, and the development of antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols for the use of 4-Azide-TFP-Amide-PEG4-acid, a heterobifunctional linker designed for a two-step protein modification strategy.

This linker features three key components:

-

Tetrafluorophenyl (TFP) Ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., the ε-amine of lysine (B10760008) residues and the N-terminus) on the surface of a protein. TFP esters are known for their high reactivity and increased stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[1][2][3]

-

Azide (B81097) (N₃) Group: A bioorthogonal handle that is inert to most biological functional groups. This allows for a highly selective secondary reaction with an alkyne-functionalized molecule through "click chemistry".[4][5]

-

PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the linker and the resulting protein conjugate, reduces potential aggregation, and minimizes steric hindrance between the protein and the subsequently attached molecule.

The two-step labeling process involves an initial acylation of the protein with the TFP ester to introduce the azide functionality, followed by a highly specific click chemistry reaction to conjugate an alkyne-containing molecule of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or a therapeutic payload). This approach offers significant flexibility and modularity in the design of bioconjugates.

Quantitative Data Summary

The efficiency of protein labeling is influenced by factors such as protein concentration, the molar ratio of the linker to the protein, buffer composition, pH, and incubation time. The following tables provide typical quantitative data for the labeling of a generic IgG antibody (150 kDa) using this compound and a subsequent click chemistry reaction.

Table 1: TFP Ester Labeling of IgG with this compound

| Parameter | Value | Notes |

| Protein Concentration | 1-5 mg/mL | Higher concentrations generally improve labeling efficiency. |

| Molar Excess of Linker | 10 to 40-fold | A 20-fold molar excess is a good starting point.[6] |

| Reaction Buffer | Phosphate-Buffered Saline (PBS) | pH 7.2-7.5; must be free of primary amines (e.g., Tris).[7] |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to minimize hydrolysis, but requires longer incubation.[7] |

| Reaction Time | 1-2 hours | |

| Average Degree of Labeling (DOL) | 2 - 6 azides per antibody | Determined by mass spectrometry. |

| Labeling Efficiency | > 90% | Percentage of antibody molecules labeled with at least one azide. |

| Post-Labeling Protein Recovery | > 90% | After removal of excess reagent via desalting column.[6] |

Table 2: Click Chemistry Reaction Parameters (CuAAC and SPAAC)

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Notes |

| Alkyne Probe | Terminal Alkyne (e.g., Alkyne-Fluorophore) | Strained Alkyne (e.g., DBCO-Biotin) | DBCO: Dibenzocyclooctyne.[8] |

| Molar Excess of Alkyne Probe | 2-10 fold (over azide groups) | 1.5-10 fold (over azide groups) | A higher excess can drive the reaction to completion.[8][9] |

| Catalyst | CuSO₄ (with a reducing agent and ligand) | None required | [2] |

| Typical Reagent Concentrations | 1 mM CuSO₄, 5 mM Sodium Ascorbate (B8700270), 1 mM THPTA | N/A | THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine.[9] |

| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature or 4°C | [8] |

| Reaction Time | 30-60 minutes | 4-12 hours | [8][10] |

| Conjugation Efficiency | > 95% | > 90% |